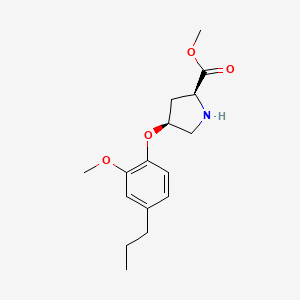
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound that has garnered attention in various scientific fields This compound, due to its intricate structure and reactivity, offers potential applications in chemistry, biology, and medicine
Méthodes De Préparation
Synthetic routes and reaction conditions
Initial Synthesis: : The compound can be synthesized starting from commercially available precursors. The synthesis typically involves several steps, including the formation of the pyrrolidine ring and subsequent modification to incorporate the phenoxy and methoxy groups.
Reaction Conditions: : The reactions usually require specific conditions such as controlled temperature, pH, and the use of catalysts. For instance, the esterification process might necessitate the presence of a strong acid catalyst.
Industrial production methods: : The industrial production of Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate would likely involve scaling up the laboratory synthesis methods. Key considerations would include optimizing the yield, reducing costs, and ensuring the purity of the final product. Batch or continuous flow processes could be employed depending on the required scale.
Analyse Des Réactions Chimiques
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, where it might lose electrons and gain oxygen, leading to the formation of oxidized products.
Reduction: : Conversely, it can also participate in reduction reactions, gaining electrons and losing oxygen.
Common reagents and conditions
Oxidizing agents: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide could be used under specific conditions.
Reducing agents: : Agents like lithium aluminum hydride or sodium borohydride might be employed for reduction.
Major products formed: : The products formed depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block in organic synthesis.
Biology: : Researchers explore its potential as a biochemical tool to study various biological pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: : Preliminary studies suggest potential pharmaceutical applications, including as a lead compound for drug development. Its activity against certain biological targets could make it a candidate for therapeutic agents.
Industry: : Beyond research labs, this compound could find applications in industrial processes, including the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modifying their activity. This binding can initiate a cascade of biochemical events within cells, influencing various pathways and resulting in observable effects.
Comparaison Avec Des Composés Similaires
When comparing this compound with others, several factors highlight its uniqueness:
Structural Features: : The presence of the methoxy and propyl groups attached to the phenoxy moiety distinguishes it from similar compounds, potentially altering its reactivity and binding properties.
Reactivity: : Its specific arrangement of functional groups might offer different reactivity patterns compared to closely related compounds.
List of similar compounds
Methyl 4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Ethyl 4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Methyl 4-(2-ethoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRUBICVCEZIX-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














